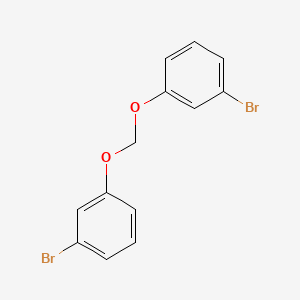

Bis(3-bromophenoxy)methane

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10Br2O2 |

|---|---|

Molecular Weight |

358.02 g/mol |

IUPAC Name |

1-bromo-3-[(3-bromophenoxy)methoxy]benzene |

InChI |

InChI=1S/C13H10Br2O2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-8H,9H2 |

InChI Key |

OGEXUCLLAXQKHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCOC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Significance of Halogenated Diarylmethanes in Organic and Materials Chemistry

Halogenated diarylmethanes are a class of organic compounds that serve as crucial building blocks and functional molecules in both organic synthesis and materials science. nih.govresearchgate.net Their importance stems from the unique structural, chemical, and physical properties conferred by the diarylmethane scaffold and the presence of halogen substituents. nih.govnumberanalytics.com

In organic chemistry, halogen atoms act as versatile functional handles. They can be readily substituted or used in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org This reactivity allows for the construction of complex molecular architectures from simpler, halogenated precursors. acs.org The synthesis of various triarylmethanes, for instance, relies on the coupling of diarylmethane derivatives with aryl halides. organic-chemistry.org Furthermore, the electron-withdrawing nature of halogens like bromine can modify the electron density of the aromatic rings, influencing the molecule's reactivity towards electrophilic or nucleophilic attack.

In the realm of materials chemistry, the incorporation of halogenated diarylmethane units into larger molecules or polymers can impart desirable properties. Halogenation is a key strategy for modifying the physical and chemical characteristics of organic compounds. numberanalytics.com For example, brominated compounds often exhibit enhanced thermal stability due to the strength of the C-Br bond. The introduction of halogens can also tune the optoelectronic properties of materials, making them suitable for applications in light-emitting diodes or other electronic devices. rsc.org Research on halogenated dibenzoylmethane (B1670423) complexes has shown that halogenation can significantly improve luminescence efficiency, a finding with potential applications in areas like anti-counterfeiting technologies. rsc.org The rigid yet non-planar structure of many diarylmethanes can influence crystal packing and lead to materials with unique mechanical properties.

Scope and Objectives of Current and Future Research on Bis 3 Bromophenoxy Methane

Strategic Precursor Selection and Design for Methane Bridge Formation

The most direct and common synthetic route to this compound is the Williamson ether synthesis. arkat-usa.orgrsc.orgresearchgate.net This method involves the reaction between a phenoxide nucleophile and an alkyl halide. For the target molecule, this translates to the strategic selection of 3-bromophenol (B21344) as the source of the aryl ether component and a dihalomethane as the electrophilic source of the methane bridge.

Precursors:

Phenolic Component: 3-Bromophenol is the logical precursor, providing the necessary aromatic rings with the bromine substituents at the meta position. Upon deprotonation with a suitable base, it forms the 3-bromophenoxide ion, a potent nucleophile.

Methane Bridge Source: Dihalomethanes, such as dichloromethane (B109758) (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂), serve as the electrophilic partner. Dichloromethane is often preferred due to its cost-effectiveness and appropriate reactivity. The reaction proceeds via a double Sₙ2 reaction, where two equivalents of the 3-bromophenoxide ion displace the two halide atoms on the single carbon atom of the dihalomethane.

The reaction is typically facilitated by a base to deprotonate the phenol (B47542). The choice of base and solvent is crucial for reaction efficiency. Strong bases like sodium hydride (NaH) or potassium hydride (KH) can be used, but alkali carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. arkat-usa.orgresearchgate.net

A concrete example for the synthesis of a closely related analogue, bis(4-nitrophenoxy)methane, illustrates this precursor strategy. The reaction of 4-nitrophenol (B140041) with dichloromethane in the presence of potassium carbonate in DMF yields the desired bis-ether product. researchgate.net Similarly, various substituted phenols can be reacted with dichloromethane to form the corresponding bis(phenoxy)methane derivatives. frontiersin.org

Table 1: Representative Williamson Ether Synthesis for Bis(phenoxy)methane Analogs

| Phenol Precursor | Methane Bridge Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Nitrophenol | Dichloromethane | K₂CO₃ | DMF | 155 | 20 | High | researchgate.net |

| 2,6-Diisopropylphenol | Dichloromethane | Piperidine/Base* | Dichloromethane | Reflux | N/A | 67 | frontiersin.org |

| o-tert-Butylphenol | Dichloromethane | Piperidine/Base* | Dichloromethane | Reflux | N/A | 11 | frontiersin.org |

The reaction was part of a multicomponent reaction where the base was generated in situ or implied.

This data highlights that the fundamental strategy of combining a phenol with a dihalomethane is effective for constructing the bis(phenoxy)methane core structure. The variation in yields suggests that steric hindrance and the electronic nature of the substituents on the phenol play a significant role in the reaction's success.

Catalytic Approaches in Diarylmethane Synthesis

To improve reaction rates, yields, and conditions, various catalytic methods can be applied to the synthesis of diaryl ethers and related structures.

Homogeneous catalysis, particularly phase-transfer catalysis (PTC), is a powerful technique for facilitating reactions between reactants in immiscible phases, such as the aqueous solution of a phenoxide salt and an organic phase containing the dihalomethane. princeton.edu A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), forms a lipophilic ion pair with the phenoxide anion. phasetransfer.comasianpubs.org This ion pair is soluble in the organic phase, allowing it to react with the dihalomethane. phasetransfer.com

The key advantages of PTC include:

The use of simple and inexpensive inorganic bases like sodium hydroxide (B78521) or potassium carbonate. biomedres.us

Milder reaction conditions (e.g., lower temperatures) compared to uncatalyzed reactions. princeton.edu

The ability to perform the reaction without a dedicated organic solvent (see section 2.3.1).

While direct C-O bond formation via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig etherification) is a staple for diaryl ether synthesis, its application for forming two ether bonds to a single methylene (B1212753) carbon from a dihalomethane is less common than the Williamson approach. However, palladium catalysis is crucial for creating precursors or alternative diaryl structures. frontiersin.org

Heterogeneous catalysts offer significant advantages in terms of easy separation from the reaction mixture, reusability, and potential for use in continuous flow systems.

Acidic Ion-Exchange Resins: Strong acid cation-exchange resins, such as those with sulfonic acid groups (e.g., Amberlyst-15), are effective catalysts for various organic reactions, including etherification. researchgate.netresearchgate.net They typically catalyze the dehydration of alcohols to form ethers or the addition of alcohols to olefins. researchgate.net For the synthesis of this compound, their primary role would be in an alternative pathway, such as the condensation of 3-bromophenol with formaldehyde (B43269) or its equivalent, rather than the direct reaction with a dihalomethane. The resin's acidic sites can activate the formyl group towards nucleophilic attack by the phenol. These resins have demonstrated high activity and selectivity in various etherification processes. researchgate.net

Supported Nanocomposites: The Ullmann condensation, a classical copper-catalyzed reaction for forming C-O bonds, has been significantly improved by the use of supported copper or palladium nanocomposites. acs.orgarabjchem.org These heterogeneous catalysts can promote the coupling of phenols with aryl halides under milder conditions than traditional copper powder. acs.org For instance, copper nanoparticles have been used for the O-arylation of phenols with various aryl halides. biomedres.us While typically used for direct aryl-aryl ether bonds, this technology could be adapted for the synthesis of this compound, potentially offering higher efficiency and easier catalyst removal compared to homogeneous systems.

The application of enzymes in the synthesis of molecules like this compound is an area of growing interest, aligned with the principles of green chemistry. However, direct enzymatic synthesis of this specific structure is not well-established.

Laccases: Laccases are multi-copper oxidases that are highly effective at catalyzing the oxidative coupling of phenolic compounds. rsc.orgnih.govmdpi.com They function by generating phenoxyl radicals, which can then dimerize or polymerize. researchgate.netnih.gov This process is typically used to form direct C-C or C-O bonds between two aromatic rings (biaryl or diaryl ether linkages), rather than forming a methylene-bridged ether. Therefore, laccases would not be directly applicable for the reaction of 3-bromophenol with dichloromethane.

Lipases: Lipases are widely used in industry to catalyze the formation of esters (esterification). nih.govscielo.br While their natural function is hydrolysis, they can be used for synthesis in non-aqueous media. The etherification of phenols is not a typical reaction for lipases. nih.gov Their utility in the context of this compound would likely be indirect, for example, in the synthesis or modification of precursors rather than the key C-O bond-forming step to the methane bridge.

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of techniques that are not only efficient but also environmentally benign.

One of the most significant green chemistry principles is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to higher efficiency, easier product purification, and a drastically reduced environmental footprint.

Phase-transfer catalysis (PTC) is particularly amenable to solvent-free conditions. asianpubs.org A study on the synthesis of bisazolylmethanes—structurally analogous to bis(phenoxy)methanes—demonstrated a highly efficient procedure under solvent-free PTC. asianpubs.orgmdpi.com In this method, the solid reactants (an azole and potassium hydroxide) are mixed with a catalytic amount of TBAB. The dihalomethane is then added directly to this mixture. The reaction proceeds at room temperature in high yield, and in some cases, the product can be isolated by simple sublimation without using any solvent for workup. asianpubs.org

Table 2: Comparison of Synthetic Conditions for Bisazolylmethanes (Analogous System)

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrazole + Dichloromethane | TBAB | None | Room Temp | 24 | 93 | asianpubs.org |

| Imidazole + Dichloromethane | TBAB | None | Room Temp | 48 | 89 | asianpubs.org |

This approach is highly applicable to the synthesis of this compound. A mixture of 3-bromophenol, solid potassium hydroxide, and a catalytic amount of a phase-transfer catalyst could be reacted directly with dichloromethane, potentially providing a cleaner and more economical synthetic route.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enable cleaner reactions compared to conventional heating methods. For the synthesis of this compound, microwave irradiation can be effectively applied to classical etherification reactions.

In a microwave-assisted Williamson-type synthesis, 3-bromophenol can be reacted with a suitable methylene dihalide, such as dibromomethane or dichloromethane, in the presence of a base. The use of microwave heating can dramatically reduce reaction times from several hours to mere minutes. wikipedia.orgtsijournals.com For instance, a mixture of 3-bromophenol, a base like potassium carbonate, and a phase-transfer catalyst in a high-boiling point solvent can be irradiated to afford the target compound. The high efficiency of microwave heating is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. benthamscience.com

The Ullmann condensation, another cornerstone of diaryl ether synthesis, can also be significantly enhanced by microwave irradiation. nih.gov The reaction of 3-bromophenol with an activated aryl halide in the presence of a copper catalyst is often sluggish under conventional heating. Microwave-assisted Ullmann coupling can lead to higher yields in shorter reaction times, often using more environmentally benign solvents. nih.gov For the specific synthesis of this compound, a plausible microwave-assisted approach would involve the coupling of two equivalents of 3-bromophenol with one equivalent of dibromomethane, catalyzed by a copper species.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Diaryl Ethers

| Method | Catalyst/Reagents | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Williamson | K₂CO₃, Acetone | Reflux | Several hours | Moderate | tsijournals.com |

| Microwave Williamson | K₂CO₃/KOH, TBAB | 300 W | 45-100 sec | High | tsijournals.com |

| Conventional Ullmann | Copper catalyst | High temp. | >20 h | Variable | nih.gov |

| Microwave Ullmann | Cu(0), Phosphate buffer | 80-120 °C, 40-100 W | 2-20 min | Good to Excellent | nih.gov |

Note: This table presents generalized data for diaryl ether synthesis, adaptable for this compound.

Ultrasonication-Enhanced Reaction Systems

Ultrasonication, the application of ultrasound to chemical reactions, provides a form of mechanical energy that can enhance reaction rates and yields. This phenomenon, known as sonochemistry, arises from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures.

For the synthesis of this compound, ultrasonication can be particularly effective in the Ullmann diaryl ether synthesis. Research has demonstrated that irradiating a solvent-free mixture of a phenol, a bromoarene, potassium carbonate, and copper(I) iodide with ultrasound can lead to high yields of diaryl ethers at lower temperatures (e.g., 140 °C) compared to traditional methods. yjcorp.co.krrsc.org The primary role of ultrasound in this context is believed to be the mechanical breakdown of the solid inorganic particles, which increases the surface area and facilitates the reaction. yjcorp.co.kr

This catalyst-free, ultrasound-assisted approach has also been reported for the SNAr reaction of phenols with activated fluoroarenes, affording diaryl ethers in good to excellent yields at low temperatures. nih.gov While this specific catalyst-free method may not be directly applicable to the less activated bromine atoms in 3-bromophenol, it highlights the potential of ultrasound to promote etherification reactions under milder conditions.

Table 2: Ultrasound-Assisted Ullmann Synthesis of Diaryl Ethers

| Substrates | Catalyst/Base | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Phenol, Bromobenzene | CuI / K₂CO₃ | 180 °C, no ultrasound | Several hours | Low | yjcorp.co.kr |

| Phenol, 3-Bromotoluene | CuI / K₂CO₃ | 140 °C, 100 W ultrasound | 2 h | 97% | yjcorp.co.kr |

| Various Phenols, Activated Fluoroarenes | None / K₂CO₃ | 58 °C, ultrasound | 1-2 h | 80-95% | nih.gov |

Note: This table provides data for analogous diaryl ether syntheses, suggesting a viable pathway for this compound.

Sustainable and Recyclable Catalytic Systems

The development of sustainable and recyclable catalytic systems is a key focus in green chemistry. For the synthesis of this compound, this involves moving away from stoichiometric copper reagents or homogeneous catalysts that are difficult to recover and reuse.

One promising approach is the use of heterogeneous catalysts. For example, copper(I)-exchanged zeolites, such as CuI–USY, have been shown to be efficient, ligand-free, and recyclable catalysts for the Ullmann-type synthesis of diaryl ethers. acs.org These solid catalysts can be easily recovered by filtration and reused multiple times without a significant loss of activity. The synthesis of this compound could be envisioned using 3-bromophenol and a methylene dihalide in the presence of a recyclable CuI-zeolite catalyst.

Another avenue is the use of nano-catalysts. Copper nanoparticles (CuNPs), either unsupported or immobilized on supports like carbon nanofibers, have demonstrated high catalytic activity for Ullmann-type C–O cross-coupling reactions under milder, often ligand-free conditions. researchgate.net These nano-catalysts offer a high surface-to-volume ratio, leading to enhanced reactivity. Their heterogeneous nature allows for recovery and reuse, contributing to the sustainability of the process.

Palladium-based catalysts with N-heterocyclic carbene (NHC) ligands also offer robust and recyclable options for diaryl ether synthesis via Buchwald-Hartwig type couplings. organic-chemistry.org These systems can tolerate a wide range of functional groups and often operate under mild conditions.

Table 3: Examples of Recyclable Catalysts for Diaryl Ether Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| CuI–USY Zeolite | Ullmann | Ligand-free, recyclable (up to 5 times) | acs.org |

| CuNP/Carbon Nanofibers | Ullmann | Good recyclability, fair to excellent yields | researchgate.net |

| Immobilized Copper in Hybrid Materials | Ullmann | Good to excellent yields, reusable catalyst | epo.org |

Directed Derivatization and Functionalization Strategies of this compound

The two bromine atoms on the aromatic rings of this compound serve as versatile handles for a variety of post-synthetic modifications. These transformations allow for the construction of more complex molecules with tailored electronic and structural properties. Key strategies for derivatization include metal-catalyzed cross-coupling reactions and ortho-lithiation.

The bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with various aryl or vinyl boronic acids can be employed to form new carbon-carbon bonds, leading to extended aromatic systems or the introduction of vinylic substituents. Similarly, Buchwald-Hartwig amination can be used to introduce primary or secondary amine functionalities by reacting this compound with amines in the presence of a suitable palladium catalyst and ligand system. organic-chemistry.orgcatalysis.blog The Sonogashira coupling with terminal alkynes offers a route to introduce alkynyl moieties.

Another powerful strategy for functionalization is directed ortho-metalation (DoM). Although the phenoxy group itself is not a strong directing group, the presence of the ether linkage can influence the regioselectivity of lithiation. Treatment of this compound with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), could potentially lead to lithiation at the positions ortho to the oxygen atoms. Subsequent quenching with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) would install new functional groups at these positions. However, a competing reaction would be lithium-bromine exchange, which is often very fast. This would generate a lithiated species at the position of the bromine atom, which could then be reacted with electrophiles to achieve substitution at the meta position relative to the ether linkage. Careful control of reaction conditions (temperature, base, additives) would be crucial to control the selectivity between these two pathways. acs.org

Furthermore, the aromatic rings can undergo electrophilic aromatic substitution, although the bromine atoms are deactivating. The regiochemical outcome of such reactions would be directed by the combined influence of the ortho, para-directing ether group and the meta-directing bromine atom.

Table 4: Potential Functionalization Reactions for this compound

| Reaction Type | Reagents | Potential Product Feature | Reference Principle |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C-C bond formation (biaryls, etc.) | mdpi.com |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Ligand, Base | C-N bond formation (arylamines) | organic-chemistry.orgcatalysis.blog |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-C bond formation (alkynes) | arkat-usa.org |

| Lithium-Bromine Exchange | n-BuLi, then Electrophile (E+) | Substitution at the original bromine position | acs.org |

| Directed ortho-Metalation | Strong base, then Electrophile (E+) | Substitution ortho to the ether linkage | acs.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their electronic environment. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the central methylene bridge protons.

The two 3-bromophenoxy groups are chemically equivalent due to the molecule's symmetry. This symmetry results in a simplified spectrum. The aromatic region would display a set of multiplets corresponding to the four protons on each of the two benzene (B151609) rings. The proton in the 2-position (H-2) of the aromatic ring, being adjacent to the oxygen atom, would typically appear as a triplet. The protons at the 4- and 6-positions (H-4 and H-6) would likely be downfield due to the deshielding effect of the ether linkage and the bromine atom, appearing as multiplets. The proton at the 5-position (H-5) would be expected to be a triplet.

The most characteristic signal in the ¹H NMR spectrum of this compound is the singlet corresponding to the two protons of the methylene bridge (-CH₂-). This signal is anticipated to appear in the range of 5.0-6.0 ppm, a region typical for protons flanked by two electronegative oxygen atoms. The integration of this peak would correspond to two protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methylene (-CH₂-) | 5.5 - 5.8 | s (singlet) | 2H |

| Aromatic (H-2) | 7.2 - 7.3 | t (triplet) | 2H |

| Aromatic (H-4) | 7.0 - 7.1 | m (multiplet) | 2H |

| Aromatic (H-5) | 7.1 - 7.2 | t (triplet) | 2H |

Note: Predicted values are based on the analysis of similar brominated diaryl ether structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For the symmetric this compound, the ¹³C NMR spectrum is expected to show seven distinct signals: one for the methylene carbon and six for the carbons of the two equivalent aromatic rings.

The methylene carbon (-CH₂-) signal would be found in the aliphatic region, typically between 60 and 70 ppm. The aromatic carbons would appear in the range of 110-160 ppm. The carbon atom attached to the oxygen (C-1) would be the most downfield of the aromatic signals due to the strong deshielding effect of the oxygen atom. The carbon atom bonded to the bromine (C-3) would also exhibit a characteristic chemical shift. The remaining aromatic carbons (C-2, C-4, C-5, and C-6) would have distinct signals based on their electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene (-CH₂-) | 65 - 70 |

| C-1 (Ar-O) | 155 - 160 |

| C-2 (Ar-H) | 115 - 120 |

| C-3 (Ar-Br) | 120 - 125 |

| C-4 (Ar-H) | 125 - 130 |

| C-5 (Ar-H) | 130 - 135 |

Note: Predicted values are based on the analysis of similar brominated diaryl ether structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the ring. For example, H-5 would show a correlation with H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be used to definitively assign each aromatic carbon signal by correlating it to its attached proton. The methylene carbon signal would correlate with the methylene proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. In the case of this compound, NOESY could potentially show a correlation between the methylene protons and the H-2/H-6 protons of the aromatic rings, providing information about the molecule's conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₃H₁₀Br₂O₂), the calculated monoisotopic mass is 355.90475 Da nih.gov. HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. The presence of two bromine atoms would be evident from the characteristic isotopic pattern, with intense peaks for the M, M+2, and M+4 ions due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. While this compound is a neutral molecule, it can be detected by ESI-MS through the formation of adducts with ions such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. In the context of synthesizing this compound, LC-ESI-MS would be a valuable tool for monitoring the reaction progress and identifying the product. The resulting mass spectrum would show a prominent peak corresponding to the mass of the adduct, confirming the molecular weight of the target compound. Analysis of polybrominated diphenyl ethers, which are structurally related, often utilizes various mass spectrometry techniques, including ESI, to achieve sensitive detection. nih.gov

The fragmentation of this compound under mass spectrometry conditions would likely involve the cleavage of the ether bonds and the loss of bromine atoms. Common fragmentation pathways for similar brominated aromatic ethers include the loss of a bromophenoxy radical or the cleavage of the C-O bonds, leading to characteristic fragment ions. spectroscopyonline.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and elucidating the molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound (C₁₃H₁₀Br₂O₂), the key functional groups are the aromatic rings, the ether linkage (C-O-C), and the carbon-bromine bonds.

Expected characteristic absorption bands in the FT-IR spectrum would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Asymmetric C-O-C Stretching: The diaryl ether linkage is expected to produce a strong, characteristic band around 1250-1200 cm⁻¹.

Symmetric C-O-C Stretching: This vibration usually appears near 1075-1020 cm⁻¹.

C=C Aromatic Ring Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene rings.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene rings (1,3-disubstituted or meta-substituted) influences these bands, which typically appear between 900-690 cm⁻¹.

C-Br Stretching: A strong absorption band is expected in the far-infrared region, typically between 680-515 cm⁻¹, confirming the presence of the bromine substituents.

Analysis of related compounds, such as ((3-bromophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), shows characteristic peaks for the 3-bromophenyl group, including aromatic stretches and bending vibrations that would be analogous to those in this compound. chemrevlett.com

Interactive Data Table: Expected FT-IR Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Asymmetric C-O-C (Ether) Stretch | 1250-1200 | Strong |

| Symmetric C-O-C (Ether) Stretch | 1075-1020 | Medium |

| Aromatic C=C Ring Stretch | 1600-1450 | Medium-Strong |

| Aromatic C-H Bending (Out-of-Plane) | 900-690 | Strong |

| C-Br Stretch | 680-515 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed molecular fingerprint.

For this compound, a Raman spectrum would be expected to prominently feature:

Symmetric Aromatic Ring Breathing Modes: Strong, sharp bands characteristic of the benzene rings, often observed around 1000 cm⁻¹.

C-O-C Symmetric Stretch: While also IR active, this vibration would be visible in the Raman spectrum.

C-Br Stretching: The carbon-bromine bond vibration would also be Raman active.

Methylene (-CH₂-) Group Vibrations: The symmetric and asymmetric stretches of the methylene bridge would be observable, typically in the 2950-2850 cm⁻¹ range.

Although specific experimental Raman data for this compound is scarce, studies on methane and its derivatives show characteristic C-H stretching bands that are fundamental to their Raman spectra. frontiersin.orgresearchgate.netepj-conferences.orgmdpi.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the crystal structure is solved and refined.

From such an analysis, one could determine:

The conformation of the C-O-C ether linkage.

The dihedral angles between the phenyl rings.

The precise C-Br, C-O, and C-C bond lengths and angles.

Intermolecular interactions, such as halogen bonding (Br···Br or Br···O) or π-π stacking, which govern the crystal packing.

While a crystal structure for this compound is not publicly available, methodologies for similar brominated aromatic compounds are well-established, typically employing modern diffractometers and refinement software like SHELXL. nih.gov

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 10-15 |

| c (Å) | 12-20 |

| α, γ (°) | 90 |

| β (°) | 90-110 (if monoclinic) |

| Volume (ų) | ~2000-2500 |

| Z (molecules/cell) | 4 or 8 |

Elemental Compositional Analysis

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula. For this compound, with a molecular formula of C₁₃H₁₀Br₂O₂, the analysis would focus on carbon and hydrogen content.

The theoretical elemental composition is calculated based on its molecular weight of 358.02 g/mol . nih.gov

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 43.61% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 2.82% |

| Bromine | Br | 79.904 | 2 | 159.808 | 44.64% |

| Oxygen | O | 15.999 | 2 | 31.998 | 8.94% |

| Total | 358.029 | 100.00% |

Experimental results from combustion analysis would be expected to be in close agreement (typically within ±0.4%) with these theoretical values, confirming the successful synthesis and purity of the compound. chemrevlett.com

Computational and Theoretical Investigations into Bis 3 Bromophenoxy Methane Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For a compound like Bis(3-bromophenoxy)methane, these methods could provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For diaryl ethers, DFT has been employed to study reaction mechanisms, such as the base-catalyzed formation of the ether linkage. These studies often calculate reaction barriers and transition state geometries, providing a detailed picture of the reaction pathway.

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are another cornerstone of computational chemistry. These methods have been applied to substituted diphenyl ethers to study their conformational properties.

In the case of this compound, ab initio calculations could provide highly accurate predictions of its geometric structure, vibrational frequencies (corresponding to its infrared spectrum), and other fundamental molecular properties. This information would be foundational for more complex modeling, yet specific ab initio data for this compound remains un-published.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the macroscopic properties of a system by modeling the behavior of its constituent atoms and molecules over time.

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage in diaryl ethers allows for a range of possible conformations, which can significantly impact their physical and biological properties. Computational studies on other diaryl ethers have explored the energy barriers to rotation around the aryl-oxygen bonds.

A conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This would be critical for understanding how the molecule might interact with its environment or with biological targets. No such specific analysis for this compound has been reported.

Molecular Dynamics Simulations for Structural Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular motion. For compounds similar to diaryl ethers, MD simulations have been used to investigate their binding to biological macromolecules, such as proteins.

For this compound, MD simulations could reveal how its structure fluctuates over time in different environments (e.g., in solution or within a biological membrane). This would provide insights into its structural stability and potential modes of interaction. To date, no MD simulation studies specifically focusing on this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While QSAR studies have been applied to various classes of environmental contaminants, including some halogenated compounds, there are no specific QSAR models reported in the literature that include this compound. The development of such a model would require a dataset of structurally related compounds with measured biological activities, which is not currently available for this specific compound.

Lack of Publicly Available Research on the Computational and Theoretical Investigations of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of research focused on the computational and theoretical chemistry of this compound. Specifically, no dedicated studies were identified for the areas outlined in the requested article structure.

The search for information pertaining to the following topics yielded no specific results for this compound:

Predictive Modeling for Biological Interactions: No studies were found that developed or utilized predictive models to understand the biological interactions of this compound, excluding clinical outcomes.

Comparative Molecular Field Analysis (CoMFA): There is no indication in the available literature that CoMFA has been applied to this compound to analyze its structure-activity relationships.

Molecular Docking Studies: No research papers or data could be located that describe molecular docking simulations performed to gain mechanistic insights into the biological interactions of this compound.

This absence of data prevents the creation of a detailed and evidence-based article on the computational and theoretical investigations into this compound chemistry as per the specified requirements. The requested data tables and detailed research findings could not be generated due to the lack of primary research on this particular compound in these specific areas of computational chemistry.

Therefore, the article focusing on the computational and theoretical investigations into this compound chemistry cannot be produced at this time.

Exploration of Biological Activities and Mechanistic Pathways in Vitro and Mechanistic Studies

Antimicrobial Activity Research

A comprehensive review of scientific literature reveals no specific studies investigating the antimicrobial properties of Bis(3-bromophenoxy)methane.

Investigation of Antibacterial Mechanisms Against Specific Strains (e.g., Gram-positive, Gram-negative)

There is no available research data on the antibacterial mechanisms of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, no data tables can be generated on this topic.

Antifungal Activity Assessment and Mechanism of Action

No studies have been found that assess the antifungal activity of this compound or elucidate its potential mechanism of action against fungal pathogens. Therefore, no data on its antifungal properties can be presented.

Antineoplastic Activity and Cellular Pathway Modulation in Cancer Cell Lines

There is a lack of specific research on the antineoplastic activity of this compound and its effects on cancer cell lines.

Modulation of Key Protein Expression (e.g., Survivin)

No studies have been identified that investigate the modulation of key proteins, such as survivin, by this compound in any cancer cell line.

Induction of Apoptotic Pathways in Specific Cancer Cell Lines

There is no available data from in vitro studies to suggest that this compound induces apoptotic pathways in any specific cancer cell lines.

Anti-Proliferative Effects in Cellular Models

No research has been published detailing the anti-proliferative effects of this compound in any cellular models. As a result, no data tables on its anti-proliferative activity can be compiled.

While research into related bis-phenyl compounds has shown various biological activities, the specific compound this compound remains uncharacterized in the scientific literature regarding its antimicrobial and antineoplastic potential. Future research may shed light on these aspects.

Antioxidant Activity Evaluation

No studies were identified that specifically evaluated the antioxidant activity of this compound. Research on other bromophenols and related structures indicates that the presence and position of hydroxyl groups are critical for antioxidant and radical scavenging activities. For instance, hydroxyl-rich analogs of brominated compounds have demonstrated significant radical scavenging capabilities in various assays.

Direct experimental data on the free radical scavenging activity of this compound from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are not available in the current scientific literature.

There is no available research on the mechanisms by which this compound might mitigate oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Antioxidants can mitigate oxidative stress through various mechanisms, including direct scavenging of free radicals or by modulating cellular antioxidant defense systems. nih.gov

For related compounds, some bromophenols have been shown to protect against oxidative stress. For example, a specific bromophenol compound demonstrated the ability to inhibit ROS production and lipid peroxidation in zebrafish embryos under oxidative stress. ruc.dk Another study indicated that a bromophenol protected human keratinocytes from UVB-induced oxidative stress by removing ROS and inducing the Nrf2-mediated pathway, a key regulator of cellular antioxidant responses. ruc.dk These examples highlight potential mechanisms that are yet to be explored for this compound.

Enzyme Inhibition and Activation Studies (excluding therapeutic applications)

No specific studies on the inhibitory or activating effects of this compound on any enzyme were found. However, research on other brominated phenyl derivatives has revealed interactions with various enzymes.

For instance, derivatives of bis(3-bromophenyl)methanone (B2924712) have been shown to inhibit butyrylcholinesterase (BuChE), with the bromine atom potentially contributing to stronger interactions with the enzyme's active site through halogen bonding. Additionally, certain bromophenyl-containing coumarin (B35378) hybrids have demonstrated dual inhibition of α-glucosidase and α-amylase. Other synthetic bromophenols have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation. ruc.dk These findings underscore the potential for brominated aromatic compounds to interact with enzymatic systems, although specific data for this compound is lacking.

Coordination Chemistry and Materials Science Applications of Bis 3 Bromophenoxy Methane

Ligand Design and Metal Complexation Studies

The structure of Bis(3-bromophenoxy)methane, featuring two ether oxygen atoms as potential donor sites and a flexible -O-CH₂-O- backbone, suggests its potential utility as a ligand in coordination chemistry. The bromine substituents on the phenyl rings can also influence intermolecular interactions, such as halogen bonding, and offer sites for post-synthetic modification. However, a review of current scientific literature indicates that the specific use of this compound as a primary building block in the synthesis of crystalline coordination networks is not extensively documented. The following sections discuss its potential applications based on the behavior of analogous molecular structures.

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The design of MOFs relies on the judicious selection of these components to control pore size, geometry, and functionality. While numerous bis-functional ligands, such as those containing carboxylate or N-heterocyclic groups, are used to build MOFs, the direct application of this compound for this purpose is not prominently reported. researchgate.net Theoretically, the two ether oxygen atoms could coordinate to metal centers, acting as a flexible ditopic linker. However, the relatively weak Lewis basicity of ether oxygens compared to carboxylates or azoles may pose a challenge for the formation of stable, crystalline MOF structures.

Formation of Coordination Polymers with Transition Metal Ions

Coordination polymers are extended structures formed by linking metal ions with organic ligands. researchgate.net The flexibility of ligands is a key factor that can lead to diverse structural outcomes. researchgate.net While there are many examples of coordination polymers built from transition metals and flexible bis-ligands, lupinepublishers.comrsc.org specific studies detailing the synthesis of such polymers using this compound are scarce. The flexible nature of the methylene (B1212753) bridge in this compound could allow it to adopt various conformations, potentially bridging two metal centers to form one-dimensional (1D) chains or more complex two-dimensional (2D) or three-dimensional (3D) networks. lupinepublishers.com The choice of transition metal, with its specific coordination number and geometric preference (e.g., tetrahedral, square planar, octahedral), would be a critical factor in dictating the final architecture of any resulting polymer. researchgate.net

Complexation with Lanthanoid Series Elements

Lanthanide ions are known for their high and variable coordination numbers and unique photoluminescent properties. mdpi.com Their complexation is often achieved with chelating ligands that can satisfy their coordination sphere. Research has explored lanthanide complexes with various bis-ligand systems, including bis-coumarins, nih.gov bis-β-diketones, and bis-phenolates, rsc.org which can form stable mononuclear or polynuclear structures. nih.govrsc.org For instance, a flexible bis-phenolate ligand was successfully used to construct a linear trinuclear lanthanide complex. rsc.org Although direct studies involving this compound and lanthanides are not widely published, its flexible structure with two oxygen donor atoms suggests it could potentially form complexes with these elements. The luminescent properties of such potential complexes would depend on the efficiency of energy transfer from the ligand to the lanthanide ion. mdpi.com

Investigation of Coordination Modes and Geometric Structures in Metal Complexes

The way a ligand binds to a metal ion is known as its coordination mode. For a molecule like this compound, several coordination modes are theoretically possible. It could act as a bidentate bridging ligand, where each oxygen atom coordinates to a different metal center, thus propagating a polymeric structure. The significant distance and flexibility between the oxygen atoms make a bidentate chelating mode, where both oxygens bind to the same metal ion, sterically unlikely.

Development of Functional Materials and Adsorbents

While the use of this compound itself as a primary linker is not established, closely related brominated precursors are pivotal in the synthesis of a highly robust class of functional materials known as Porous Aromatic Frameworks.

Future Research Directions and Unexplored Avenues for Bis 3 Bromophenoxy Methane

Development of Novel and Efficient Synthetic Routes

The synthesis of Bis(3-bromophenoxy)methane is foundational to its further study and application. While standard Williamson ether synthesis protocols—reacting 3-bromophenol (B21344) with a suitable dihalomethane in the presence of a base—are likely applicable, future research should focus on developing more efficient, sustainable, and scalable synthetic methods.

Key areas for investigation include:

Microwave-Assisted Synthesis: Exploring the use of microwave irradiation could significantly reduce reaction times and potentially improve yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various ethers and heterocyclic compounds.

Phase-Transfer Catalysis: The use of phase-transfer catalysts could enhance the reaction rate and efficiency by facilitating the transfer of reactants between immiscible phases (e.g., an aqueous solution of the phenoxide and an organic solution of the dihalomethane). This approach can lead to milder reaction conditions and easier product purification.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would be a significant step towards its potential industrial production, allowing for precise control over reaction parameters and minimizing hazardous waste.

Green Chemistry Approaches: Future synthetic strategies should prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes to align with the principles of green chemistry. This could involve exploring solvent-free reaction conditions or the use of ionic liquids as recyclable reaction media.

Integration of Advanced Characterization Techniques for In-situ Studies

A thorough understanding of the structure-property relationships of this compound requires detailed characterization. While standard techniques like NMR and mass spectrometry are essential for confirming its identity and purity, advanced in-situ characterization methods can provide dynamic information about its behavior under various conditions.

Future research could benefit from:

In-situ Spectroscopy: Techniques such as in-situ FTIR or Raman spectroscopy could be employed to monitor the synthesis of this compound in real-time, providing insights into reaction kinetics and mechanisms.

Variable-Temperature NMR: Studying the compound's NMR spectra at different temperatures could reveal information about its conformational dynamics and any potential intramolecular interactions.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about its three-dimensional structure, including bond angles, bond lengths, and intermolecular packing in the solid state. This is crucial for understanding its physical properties and for computational modeling.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The biological activities of brominated aromatic compounds are a subject of significant interest. While no specific biological studies on this compound are readily available, research on structurally related compounds suggests potential avenues for investigation. For instance, various bis-heterocyclic methane (B114726) derivatives have shown promise as antimicrobial and anticancer agents. scirp.orgjocpr.comajchem-a.com

Future research should focus on:

Antimicrobial and Antifungal Screening: The compound could be tested against a panel of pathogenic bacteria and fungi to assess its potential as an antimicrobial agent. researchgate.net

Anticancer Activity: Investigations into its cytotoxicity against various cancer cell lines could reveal potential antineoplastic properties. scirp.org Studies on related bis(indolyl)methanes have shown that they can induce apoptosis in cancer cells. ajchem-a.com

Enzyme Inhibition Studies: The structure of this compound might allow it to interact with the active sites of specific enzymes. Screening against a range of enzymes could identify potential targets and therapeutic applications.

Mechanistic Studies: Should any biological activity be identified, subsequent research should aim to elucidate the underlying molecular mechanisms. This would involve techniques such as gene expression analysis, proteomics, and cell signaling pathway investigations.

Expansion of Applications in Emerging Advanced Materials

The presence of bromine atoms and ether linkages in this compound suggests its potential utility as a building block for advanced materials. The bromine atoms can serve as reactive sites for further functionalization or as a source of flame-retardant properties.

Potential applications in materials science to be explored include:

Flame Retardants: Brominated compounds are widely used as flame retardants in polymers. The efficacy of this compound as a flame-retardant additive in various polymer matrices could be investigated.

Polymer Synthesis: The compound could be used as a monomer or a precursor in the synthesis of novel polymers, such as poly(arylene ether)s. These polymers often exhibit high thermal stability and desirable mechanical properties. Research on poly(ester-imide)s derived from a related bromophenyl methane compound has shown the potential for creating thermally stable and soluble polymers. ijsrst.com

Organic Electronics: The electronic properties imparted by the aromatic rings and bromine substituents could make this compound or its derivatives interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Synergistic Approaches Combining Experimental and Computational Methodologies

A powerful strategy for accelerating research and gaining deeper insights involves the integration of experimental work with computational modeling.

Future research on this compound would greatly benefit from:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the compound's molecular geometry, electronic structure (e.g., HOMO-LUMO gap), and spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies). These theoretical predictions can guide experimental work and help in the interpretation of experimental data.

Molecular Docking: If potential biological targets are identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound to the target protein. This can provide valuable information for the rational design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule, including its conformational flexibility and its interactions with solvents or other molecules. In the context of materials science, MD can be used to predict the properties of polymers incorporating this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of biologically active derivatives are synthesized, QSAR models can be developed to correlate their chemical structures with their biological activities. This can aid in the design of new compounds with improved properties.

Q & A

Basic: What synthetic methodologies are recommended for preparing Bis(3-bromophenoxy)methane, and how can reaction conditions be optimized?

This compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling reactions. A common approach involves reacting 3-bromophenol with dichloromethane or dibromomethane under basic conditions (e.g., K₂CO₃ or NaOH). Temperature control (80–120°C) and stoichiometric ratios (1:2 for phenol:halomethane) are critical to minimize side products like mono-substituted derivatives . Purity can be enhanced using column chromatography with silica gel and hexane/ethyl acetate eluents. Reaction progress should be monitored via TLC or GC to ensure completion .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

High-resolution NMR (¹H, ¹³C) is essential for confirming the methine bridge (-O-CH₂-O-) and bromine substitution patterns. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight (expected m/z ~342 for C₁₃H₁₀Br₂O₂). Purity assessment requires GC or HPLC with UV detection (λ = 254 nm), calibrated against certified reference materials (CRMs) like those used for brominated diphenyl ethers . For trace impurities, combine spectroscopic data with elemental analysis (%C, %Br) to resolve discrepancies .

Advanced: How does this compound’s stability vary under different experimental conditions (e.g., light, temperature, solvents)?

Stability studies reveal that the compound degrades under UV light due to C-Br bond cleavage. Store solutions in amber vials at 4°C to minimize photolysis . In polar aprotic solvents (e.g., DMSO), hydrolysis occurs above 60°C, forming 3-bromophenol and formaldehyde. Accelerated aging experiments (40–80°C) coupled with FT-IR can track degradation kinetics. For long-term storage, use inert atmospheres (N₂ or Ar) and anhydrous solvents like toluene .

Advanced: What mechanistic insights exist for this compound’s reactivity in cross-coupling reactions?

The compound participates in Suzuki-Miyaura couplings via Pd-catalyzed C-Br activation. DFT calculations suggest that electron-withdrawing bromine groups lower the activation energy for oxidative addition . Competing pathways (e.g., homocoupling) can arise if ligand choice (e.g., PPh₃ vs. XPhos) or base strength (Na₂CO₃ vs. CsF) is suboptimal. Isotopic labeling (e.g., ¹³C-CH₂) and kinetic studies are recommended to elucidate intermediates .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in cytotoxicity or enzyme inhibition studies often stem from impurities (e.g., residual 3-bromophenol) or solvent effects (DMSO vs. ethanol). Reproduce assays using rigorously purified batches (≥98% by HPLC) and standardized solvent systems. Compare results with structural analogs (e.g., 3-bromophenylacetic acid or brominated diphenyl ethers) to isolate structure-activity relationships . Statistical validation (e.g., ANOVA) and dose-response curve replication are critical .

Advanced: What strategies are recommended for studying this compound’s interactions with biomolecules?

Use fluorescence quenching assays to probe binding with serum albumin (e.g., BSA) or DNA. Molecular docking simulations (AutoDock Vina) can predict binding sites, validated by NMR titration (e.g., ¹H chemical shift changes). For enzymatic studies, conduct kinetic assays (Michaelis-Menten plots) with cytochrome P450 isoforms to assess metabolic stability .

Advanced: How can environmental persistence and degradation pathways of this compound be analyzed?

Employ GC-MS with electron capture detection (ECD) to quantify the compound in soil/water samples. Simulate biodegradation using microbial consortia (e.g., Pseudomonas spp.) and monitor via LC-TOF-MS for metabolites (e.g., debrominated products). Compare degradation rates under aerobic vs. anaerobic conditions to model environmental half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.